Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This particular compound features a unique structure that includes an isoquinoline moiety, a thiazole ring, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:
Formation of the Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring can be formed via a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the ester and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced carbonyl compounds.
Substitution: Substituted thiazole and ester derivatives.
Scientific Research Applications
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of fragrances, flavorings, and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar functional group but lacking the complex structure.
Isoquinoline derivatives: Compounds with the isoquinoline moiety but different functional groups.
Thiazole derivatives: Compounds with the thiazole ring but different substituents
Uniqueness
Ethyl [2-({[2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is unique due to its combination of an isoquinoline moiety, a thiazole ring, and an ester functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O4S |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(3-methylbutyl)-1-oxoisoquinoline-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C22H25N3O4S/c1-4-29-19(26)11-15-13-30-22(23-15)24-20(27)18-12-25(10-9-14(2)3)21(28)17-8-6-5-7-16(17)18/h5-8,12-14H,4,9-11H2,1-3H3,(H,23,24,27) |
InChI Key |
UVDGDOOIYBRHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCC(C)C |
Origin of Product |
United States |
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